molecular formula C10H8ClNO2S B2544357 Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate CAS No. 1026241-99-5

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

Cat. No. B2544357
M. Wt: 241.69
InChI Key: CFYACBCHHBWDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various pharmacologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives can involve various starting materials and reagents to introduce different functional groups into the thiophene nucleus. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, which are structurally related to the compound of interest, involves modifications at the 5-position of the thiophene ring, affecting the activity of the compounds as allosteric enhancers of the A1 adenosine receptor . Similarly, the synthesis of substituted thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide involves reactions with different organic reagents, showcasing the versatility of thiophene chemistry .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, a compound related to the one of interest, shows a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group and the presence of intra- and intermolecular hydrogen bonds are important for the stability of the crystal structure .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that allow for the introduction of different substituents, which can significantly alter their chemical and biological properties. For instance, 7-chloro-3-methylbenzo[b]thiophen can be converted into amino-, guanidino-, and ureido-compounds, and its direct nucleophilic displacement reactions yield hydroxy- or amino-substituted products . Additionally, the solvent-free reaction of methyl 3-aminothiophene-2-carboxylate with 3,6-diaryl-1,2,4-triazine-5-carbonitriles leads to the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by the substituents on the thiophene ring. The presence of electron-withdrawing or electron-releasing groups, as well as small alkyl groups or halogens, can affect the compound's reactivity and interaction with biological targets. For example, the substitution at the 5-position of the thiophene ring with an aryl group can additively contribute to the allosteric enhancer activity of the compound . The detailed synthesis and spectroscopic data of these compounds provide insights into their physical and chemical characteristics, which are essential for understanding their pharmacological activities .

Scientific Research Applications

Synthesis and Characterization

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is used in synthesizing various organic compounds. Sedlák et al. (2008) described its use in the preparation of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones, highlighting its role in organic synthesis and chemical characterization (Sedlák et al., 2008).

Pharmacological Research

Chapman et al. (1971) explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, demonstrating its application in pharmacological research. The study included the synthesis of amines and thiouronium salts, relevant to drug development (Chapman et al., 1971).

Genotoxicity and Carcinogenicity Assessment

Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate. This research is crucial in evaluating the safety profile of chemicals used in pharmaceuticals and agrochemicals (Lepailleur et al., 2014).

Development of Tumor-Selective Agents

Thomas et al. (2014) investigated methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, a compound related to methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate, for its potential as a tumor-selective agent. This illustrates its application in cancer research and therapy (Thomas et al., 2014).

Crystal Structure Analysis

The study of the crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate by Vasu et al. (2004), offers insights into the molecular configuration and potential applications in material science (Vasu et al., 2004).

Synthesis of Novel Compounds

Mohareb et al. (2016) synthesized a range of novel thiophene and benzothiophene derivatives, showcasing the versatility of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate in creating new chemical entities with potential anti-proliferative activity (Mohareb et al., 2016).

Future Directions

“Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate” and its derivatives have shown great promise in fragment-based drug discovery and in hit identification or lead development . They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYACBCHHBWDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

Citations

For This Compound
1
Citations
MC Bagley, JE Dwyer, MDB Molina… - Organic & …, 2015 - pubs.rsc.org
Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 C provides rapid access to 3-aminobenzo[b]thiophenes in 58–96…
Number of citations: 26 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.